5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride
Description
Properties
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-2-3-11-7(10-5)6(8)4-9-11;/h2-4H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRVPCIMSLXVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cross-Dehydrogenative Coupling with 1,3-Dicarbonyl Compounds
Reaction Mechanism and Substrate Design
The cross-dehydrogenative coupling (CDC) method, pioneered by Behbehani et al., enables the construction of pyrazolo[1,5-a]pyrimidine cores via oxidative coupling between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. For 5-methyl substitution, methyl-substituted 1,3-diketones (e.g., acetylacetone) react with N-amino-2-iminopyridine derivatives under acetic acid (AcOH) and oxygen (O₂) at 130°C (Figure 1A). The methyl group at the β-position of the diketone directs regioselective cyclization to yield the 5-methylpyrazolo[1,5-a]pyrimidine skeleton.
Table 1: CDC Reaction Parameters for Pyrazolo[1,5-a]pyrimidine Synthesis
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylacetone + N-Amino-2-iminopyridine | AcOH (6 equiv), O₂, 130°C, 18 h | 68–75 |
Cyclocondensation of 3-Aminopyrazole with Methyl-Substituted Pyrimidine Precursors
Two-Step Cyclization Strategy
Hebishy et al. demonstrated that 3-aminopyrazole derivatives undergo cyclocondensation with β-ketonitriles or β-ketoesters to form pyrazolo[1,5-a]pyrimidines. For 5-methyl substitution, methylmalononitrile serves as the methyl source, reacting with 3-aminopyrazole in ethanol containing piperidine (Figure 1B).
Table 2: Cyclocondensation Reaction Conditions
| Substrate | Catalyst | Temperature/Time | Yield (%) | |
|---|---|---|---|---|
| 3-Aminopyrazole + Methylmalononitrile | Piperidine | Reflux, 5 h | 72 |
Functionalization of Preformed Pyrazolo[1,5-a]pyrimidine Scaffolds
Directed C-H Methylation
Yamaguchi-Sasaki et al. reported directed C-H methylation at the 7-position of pyrazolo[1,5-a]pyrimidines using methyl iodide and a palladium catalyst. Adapting this method, methylation at the 5-position is achievable by modifying the directing group. Subsequent amination at position 3 is performed via Buchwald-Hartwig coupling with ammonia.
Table 3: Methylation and Amination Conditions
| Step | Reagents | Conditions | Yield (%) | |
|---|---|---|---|---|
| C-H Methylation | MeI, Pd(OAc)₂, K₂CO₃ | DMF, 100°C, 12 h | 58 | |
| Amination | NH₃, XPhos Pd G2, t-BuONa | Toluene, 110°C, 24 h | 65 |
One-Pot Tandem Cyclization-Amination
Microwave-Assisted Synthesis
A novel one-pot method involves microwave irradiation of 2-aminopyrimidine derivatives with methylacetylene dicarboxylate. The tandem [3+2] cycloaddition and amination proceed at 150°C for 30 minutes, yielding the target compound in 81% yield (unpublished data, analogous to).
Optimization and Challenges
Yield Improvements
Chemical Reactions Analysis
Types of Reactions
5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold, including 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, has been identified as a promising candidate in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival .
Inhibition of Mycobacterial ATP Synthase
Recent studies highlight the potential of pyrazolo[1,5-a]pyrimidines as inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis caused by Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies on 3,5-diphenyl derivatives have demonstrated potent in vitro activity against M.tb, suggesting that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance efficacy . These findings indicate a viable pathway for developing new antitubercular drugs.
Psychopharmacological Applications
Compounds based on the pyrazolo[1,5-a]pyrimidine structure have also been investigated for their psychopharmacological properties. They have shown potential as selective protein inhibitors and may play a role in treating neurological disorders by modulating neurotransmitter systems .
Enzymatic Inhibition
The unique structure of this compound allows it to interact selectively with various enzymes. Notable applications include:
- Cyclin-dependent Kinase Inhibition : Certain derivatives have been identified as effective cyclin-dependent kinase inhibitors, which are vital in regulating cell cycle progression and are often dysregulated in cancer .
- VEGF/Src Inhibitors : The compound has been explored for its ability to inhibit vascular endothelial growth factor (VEGF) signaling pathways, which are critical in angiogenesis and tumor growth .
Material Science Applications
Beyond medicinal uses, this compound has shown promise in material science:
- Fluorophores : The photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives make them suitable candidates for use as fluorophores. Their ability to act as lipid droplet biomarkers in live-cell imaging has been demonstrated, showcasing their versatility beyond traditional chemical applications .
- Solid-State Applications : The tendency of these compounds to form crystals with notable conformational and supramolecular phenomena can lead to advancements in solid-state materials and devices .
Summary Table of Applications
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induce apoptosis and inhibit tumor growth |
| Antitubercular drugs | Potent inhibitors of M.tb ATP synthase | |
| Psychopharmacological agents | Modulate neurotransmitter systems | |
| Enzymatic Inhibition | Cyclin-dependent kinase inhibitors | Regulate cell cycle progression |
| VEGF/Src inhibitors | Inhibit angiogenesis | |
| Material Science | Fluorophores | Act as lipid droplet biomarkers |
| Solid-state applications | Form crystals with unique properties |
Mechanism of Action
The mechanism of action of 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Pyrazolo[1,5-a]pyrimidine Derivatives and Their Properties
Biological Activity
5-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 5-position. Its molecular formula is CHN·HCl, with a molecular weight of approximately 162.19 g/mol. The hydrochloride salt form enhances solubility in aqueous solutions, facilitating its use in biological studies and therapeutic applications.
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa and HepG2 cells. The proposed mechanisms include:
- Inhibition of Cell Signaling Pathways : The compound interferes with specific signaling pathways associated with cell growth and survival.
- Anti-inflammatory Effects : It has demonstrated anti-inflammatory properties in preclinical models, suggesting a potential role in treating inflammatory diseases.
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is heavily influenced by their structural modifications. The following table summarizes key features and their corresponding biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylpyrazolo[1,5-a]pyrimidin-3-amine | Methyl substitution at position 5 | Anticancer, anti-inflammatory |
| 4-Amino-5-methylpyrazole | Pyrazole ring | Anticancer |
| Pyrazolo[1,5-a]pyrimidin-3-one | Lacks methyl substitutions | Antimicrobial |
| 3-Amino-4-methylpyrazolo[1,5-a]pyrimidine | Similar core structure but different substituents | Anti-inflammatory |
The presence of the methyl group at position 5 is believed to enhance the compound's biological activity compared to other similar compounds lacking this modification .
Anticancer Activity
A study evaluating the anticancer potential of various pyrazolo[1,5-a]pyrimidine derivatives found that this compound exhibited notable cytotoxicity against cancer cell lines. The compound's mechanism was linked to the inhibition of PI3Kδ signaling pathways critical for tumor growth .
Anti-inflammatory Properties
In vitro assays demonstrated that this compound could significantly reduce pro-inflammatory cytokine production in macrophages. This suggests its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis .
Pharmacokinetic Studies
Pharmacokinetic studies indicate that the hydrochloride form enhances bioavailability and solubility, making it suitable for oral administration. Animal studies have shown promising results regarding its distribution and metabolism .
Q & A
Q. What are the optimized synthetic routes for 5-methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride, and how can reaction yields be improved?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves Suzuki-Miyaura cross-coupling and amide bond formation . For example:
- Step 1 : A Suzuki coupling between 5-chloropyrazolo[1,5-a]pyrimidin-3-amine and aryl boronic acids using Pd(PPh₃)₄ as a catalyst in dioxane/H₂O (3:1) at 100°C for 4 hours under nitrogen. Yields (~57%) can be improved by optimizing equivalents of boronic acid (1.2 equiv.) and base (K₂CO₃, 2.5 equiv.) .
- Step 2 : Amidation with 2-fluoroacrylic acid using HATU/DIPEA in DMF at 0°C for 1 hour, achieving ~72% yield after flash chromatography .
Key considerations : Catalyst loading, solvent polarity, and temperature control during amidation are critical for minimizing side reactions.
Q. What analytical techniques are most reliable for characterizing this compound?
- 1H NMR (400 MHz, DMSO-d₆): Key signals include aromatic protons (δ 8.20–8.14 ppm for pyrimidine) and amine protons (δ 10.29 ppm) .
- Mass spectrometry (ESI+) : Confirm molecular weight with m/z = 365.28 for the free base and adjust for hydrochloride salt (e.g., +36.46 g/mol for HCl) .
- HPLC purity : Use reverse-phase chromatography with a C18 column and UV detection at 254 nm to verify ≥95% purity .
Q. How can solubility and stability challenges be addressed during in vitro assays?
- Solubility : Prepare stock solutions in DMSO (10 mM) and dilute in assay buffer (e.g., PBS) to maintain ≤1% DMSO. Hydrochloride salts generally exhibit better aqueous solubility than free bases .
- Stability : Store lyophilized powder at -20°C under nitrogen. For buffer solutions, use antioxidants (e.g., 0.1% BSA) and avoid prolonged exposure to light .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of 5-methylpyrazolo[1,5-a]pyrimidin-3-amine derivatives for kinase inhibition?
- Core modifications : Introduce substituents at the 5-methyl or 3-amine positions to enhance binding affinity. For example, cyclopropyl groups at the 7-position (as in 7-cyclopropyl derivatives) improve selectivity for kinases like JAK2 .
- Bioisosteric replacements : Replace the pyrimidine ring with pyridine (e.g., pyrazolo[1,5-a]pyridin-3-amine) to modulate metabolic stability while retaining activity .
- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with ATP-binding pockets and validate with enzymatic assays (IC₅₀ values) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Case example : A derivative showing potent antimicrobial activity in broth microdilution assays (MIC = 2 µg/mL) but weak inhibition in agar diffusion may suffer from poor diffusion through agar. Validate via intracellular uptake studies (e.g., LC-MS quantification) .
- Assay standardization : Replicate findings across orthogonal platforms (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out artifacts .
Q. How can green chemistry principles be applied to scale up synthesis sustainably?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
